rac-Clopidogrel-MP Endo Derivative-13C,d3
Overview
Description
rac-Clopidogrel-MP Endo Derivative-13C,d3: is a labeled derivative of Clopidogrel, a well-known antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Mechanism of Action
Target of Action
It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .
Mode of Action
As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .
Biochemical Pathways
As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically starts with the preparation of the labeled starting materials, followed by a series of chemical reactions to introduce the isotopic labels at specific positions in the molecule. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with the desired isotopic enrichment. The production process is carefully monitored to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: rac-Clopidogrel-MP Endo Derivative-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential metabolic pathways .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction pathways.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under specific conditions to explore the substitution products
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s chemical behavior and potential metabolic transformations .
Scientific Research Applications
rac-Clopidogrel-MP Endo Derivative-13C,d3 has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.
Drug Metabolism: Helps in identifying metabolic pathways and potential metabolites of Clopidogrel.
Nuclear Magnetic Resonance (NMR) Studies: The isotopic labels enhance the sensitivity and resolution of NMR spectroscopy, aiding in the structural elucidation of Clopidogrel and its derivatives.
Stable Isotope Labeling: Used in metabolic flux analysis and other biochemical studies to trace the fate of Clopidogrel in biological systems .
Comparison with Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet medication.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antiplatelet drug with a similar therapeutic effect but different chemical structure .
Uniqueness: rac-Clopidogrel-MP Endo Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium enhances the compound’s utility in NMR spectroscopy and other analytical techniques, providing a deeper understanding of Clopidogrel’s behavior in biological systems .
Properties
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-KQORAOOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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